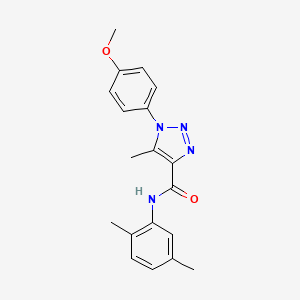

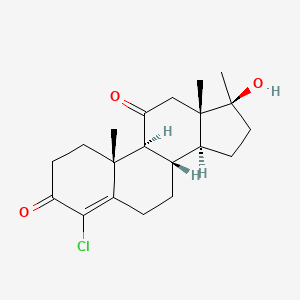

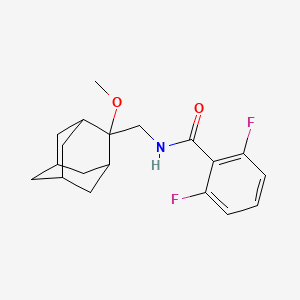

![molecular formula C20H25BO4 B2639322 [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol CAS No. 2377609-58-8](/img/structure/B2639322.png)

[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol” is an organic compound that contains a borate functional group and a pyrazole heterocycle . It is an intermediate in the synthesis of various organic compounds .

Synthesis Analysis

The compound can be synthesized through a nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using Density Functional Theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.16 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Synthesis and Structural Analysis

Boric Acid Ester Intermediates with Benzene Rings : Boron-containing compounds like [2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol are synthesized as intermediates and analyzed using methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures are studied and optimized using density functional theory (DFT) to align with crystallographic data, enhancing the understanding of physicochemical properties of these compounds (Huang et al., 2021).

Crystal Structure and Vibrational Properties Studies : Similar compounds have been subjected to crystallographic analysis and DFT calculations. This includes studying vibrational properties, molecular electrostatic potential, and frontier molecular orbitals, offering insights into the chemical behavior of these boron-containing compounds (Qing-mei Wu et al., 2021).

Application in Biological and Pharmaceutical Research

Antitubercular Activities : Some derivatives, such as [4-(aryloxy)phenyl]cyclopropyl methanols, have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. This highlights the potential application of similar boron-containing compounds in developing new antimicrobial agents (Bisht et al., 2010).

Fluorescence Imaging and Detection Applications : Boron-containing compounds have been used in developing novel fluorescence probes. For example, their application in detecting benzoyl peroxide in real samples and in fluorescence imaging in living cells and zebrafish demonstrates the utility of these compounds in biological imaging and sensing applications (Tian et al., 2017).

Material Science and Organic Chemistry

Synthesis of Functional Polymers : These compounds are used in the synthesis of functional alkoxyamines, leading to the development of well-defined star polymers. This indicates their role in material science, particularly in polymer chemistry (Miura & Yoshida, 2002).

Photophysical Properties Study : They are utilized in studying the photophysical properties of various derivatives, contributing to the understanding of light-induced chemical processes and the development of new photoactive materials (Guzow et al., 2005).

Future Directions

The compound, due to its characteristics of both pyrazole heterocycle and borate functional group, has great research significance . It can be used in the synthesis of complex and active organic molecules which are widely used in the fields of natural product synthesis, pharmaceuticals, electronics industry, and advanced materials .

properties

IUPAC Name |

[2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-12,22H,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBBWNUHECMPOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CO)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

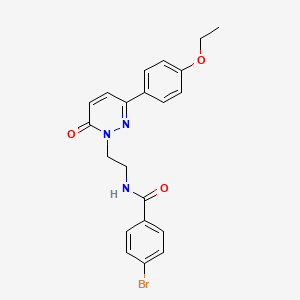

![4-(diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639243.png)

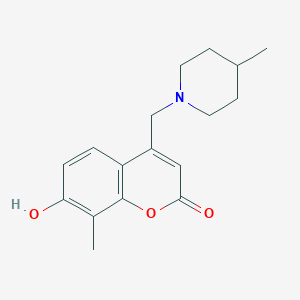

![Methyl 2-[(1-cyclopentylpyrazol-3-yl)amino]acetate](/img/structure/B2639244.png)

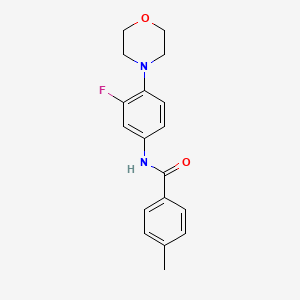

![6-(2-Methoxyphenyl)-2-[1-(1-methylindole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2639253.png)

![[4-tert-butyl-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2639254.png)

![3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B2639261.png)